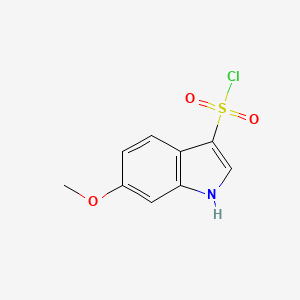
6-Methoxy-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities The structure of this compound includes a methoxy group at the 6th position, an indole core, and a sulfonyl chloride group at the 3rd position
Preparation Methods
The synthesis of 6-Methoxy-1H-indole-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the indole core. One common method is the reaction of 6-methoxyindole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Synthetic Route:
Starting Material: 6-Methoxyindole
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of chlorosulfonic acid and to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
6-Methoxy-1H-indole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, although these are less common for the sulfonyl chloride derivative.
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, although the presence of the sulfonyl chloride group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine for nucleophilic substitution reactions
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
6-Methoxy-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-3-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules. This reactivity makes it useful in the study of enzyme inhibition and protein modification, where it can be used to covalently modify specific amino acid residues.
Comparison with Similar Compounds
6-Methoxy-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives that have similar structures but different substituents. Some similar compounds include:
1-Tosyl-1H-indole-3-sulfonyl chloride: Similar structure but with a tosyl group instead of a methoxy group.
6-Methoxy-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-Methoxy-1H-indole-3-acetic acid: Similar structure but with an acetic acid group instead of a sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group at the 3rd position of the indole ring makes this compound highly reactive and useful for specific applications in organic synthesis and medicinal chemistry. The methoxy group at the 6th position can also influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C9H8ClNO3S |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
6-methoxy-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-6-2-3-7-8(4-6)11-5-9(7)15(10,12)13/h2-5,11H,1H3 |
InChI Key |
ZVCUQAMEODBQFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13298370.png)
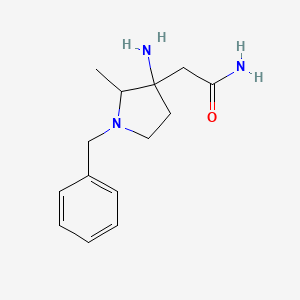
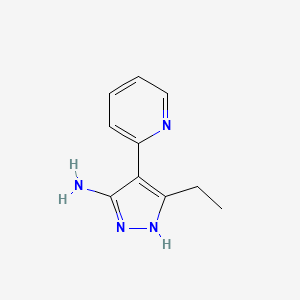
![2-Methyl-1-[(1,2,5-trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13298388.png)
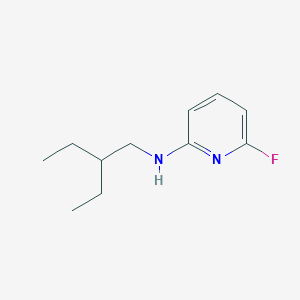
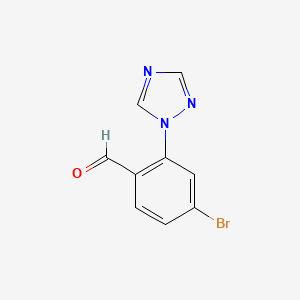
![4-[(1-Phenylethyl)amino]pentan-1-ol](/img/structure/B13298406.png)

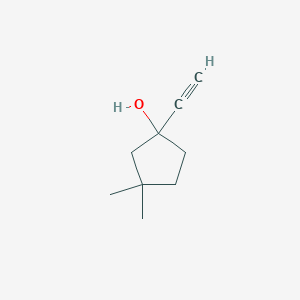
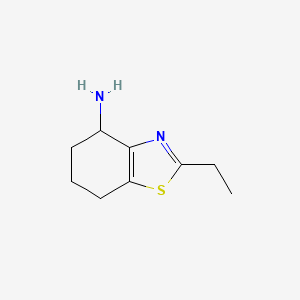
![4-[Amino(cyclopropyl)methyl]-2-fluorophenol](/img/structure/B13298430.png)

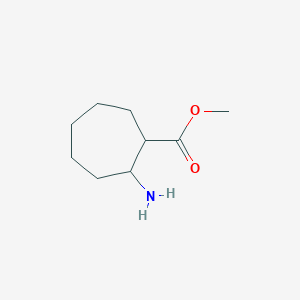
![2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde](/img/structure/B13298460.png)
